
N-Hydroxy Melagatran
説明
N-Hydroxy Melagatran is a compound that serves as an intermediate in the preparation of Melagatran, a direct thrombin inhibitor. It is an N-Hydroxyguanidine prodrug, which means it is a precursor that undergoes metabolic conversion to produce an active pharmacological agent. This compound has the molecular formula C22H31N5O5 and a molecular weight of 445.51 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxy Melagatran can be synthesized through the hydroxylation of Melagatran. The synthetic route involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group into the Melagatran molecule. The reaction typically requires the presence of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
N-Hydroxy Melagatran undergoes several types of chemical reactions, including:
Reduction: The reduction of the N-hydroxy group to an amine.
Hydrolysis: The hydrolysis of ester groups to produce carboxylic acids.
Oxidation: The oxidation of the hydroxy group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, acidic or basic conditions for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include Melagatran, which is obtained through the reduction of this compound, and various carboxylic acids and carbonyl compounds resulting from hydrolysis and oxidation reactions .
科学的研究の応用
Pharmacological Applications
-
Anticoagulation Therapy
N-Hydroxy Melagatran is primarily utilized in anticoagulation therapy. Clinical studies have demonstrated its effectiveness in preventing thromboembolic events, such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation . -
Thromboembolism Prevention
Ximelagatran, through its metabolite this compound, has been investigated for prophylaxis against venous thromboembolism following major orthopedic surgery. It was found to be noninferior to warfarin in terms of efficacy . -
Direct Thrombin Inhibition
The compound acts as a direct thrombin inhibitor, providing a mechanism to prevent clot formation by inhibiting the action of thrombin on fibrinogen . This is particularly useful in patients with conditions that predispose them to thrombosis.
Biotransformation and Metabolism
The metabolism of ximelagatran involves the conversion to this compound and subsequently to melagatran through enzymatic processes in the liver and kidneys. Studies have identified specific enzyme systems responsible for this reduction, including cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Study 1: Stroke Prevention
A large randomized controlled trial compared ximelagatran with warfarin for stroke prevention in patients with atrial fibrillation. The study included over 6,000 participants and found that ximelagatran was effective with an annual event rate of 1.6% compared to 1.2% with warfarin . This highlighted the potential of this compound as an alternative anticoagulant.
Case Study 2: Orthopedic Surgery
In another study focused on orthopedic surgery patients, ximelagatran showed promising results for preventing venous thromboembolism. The findings indicated that it could be a viable option for patients who require anticoagulation but may not tolerate traditional therapies like warfarin due to dietary restrictions or monitoring requirements .
Safety and Side Effects
While this compound has demonstrated efficacy, concerns regarding liver toxicity have limited its approval in some regions, including the United States . Ongoing research aims to better understand the safety profile and long-term effects of this compound.
作用機序
N-Hydroxy Melagatran exerts its effects by being metabolized to Melagatran, which is a direct thrombin inhibitor. Thrombin is an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, Melagatran prevents the formation of blood clots. The molecular targets involved in this mechanism include the active site of thrombin, where Melagatran binds and inhibits its activity .
類似化合物との比較
Similar Compounds
Similar compounds to N-Hydroxy Melagatran include:
Ximelagatran: Another prodrug that is converted to Melagatran in the body.
Ethyl Melagatran: An intermediate in the synthesis of Melagatran.
Pentamidine: A compound that also undergoes hydroxylation to form active metabolites
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of Melagatran. Its hydroxylated structure allows for efficient conversion to the active thrombin inhibitor, making it a valuable compound in the development of anticoagulant therapies .
生物活性
N-Hydroxy Melagatran is a derivative of melagatran, which is a direct thrombin inhibitor used primarily for its anticoagulant properties. This compound has garnered attention due to its potential therapeutic applications in managing thrombotic disorders. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological properties, mechanisms of action, and relevant clinical studies.
Pharmacological Properties
Chemical Structure and Mechanism of Action
this compound is an amidoxime derivative that acts as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. It binds reversibly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thus inhibiting clot formation. This mechanism is crucial for its anticoagulant activity.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its conversion from ximelagatran, which is an oral prodrug. The conversion involves multiple enzymatic steps, primarily occurring in the liver and kidneys. Studies indicate that after oral administration, peak plasma concentrations are reached within 1.5 to 2 hours, with a bioavailability of approximately 20% for ximelagatran .
Anticoagulant Effects
This compound exhibits significant anticoagulant effects as demonstrated in various studies:
- Inhibition of Thrombin : this compound effectively inhibits both free and clot-bound thrombin. This inhibition is competitive and reversible, allowing for rapid modulation of anticoagulant effects depending on plasma levels .
- Platelet Aggregation : The compound has been shown to inhibit thrombin-induced platelet aggregation in a dose-dependent manner. This effect is mediated through the blockade of thrombin receptors on platelets .
Clinical Studies and Case Reports
Several clinical studies have evaluated the efficacy and safety of this compound:
-
Case Study: Efficacy in Atherosclerosis
A study assessed the impact of melagatran (and by extension, this compound) on advanced atherosclerotic lesions in animal models. Results indicated that treatment with melagatran significantly reduced lesion size and promoted plaque stability, suggesting potential cardiovascular benefits beyond anticoagulation . -
Bioequivalence Trials
Research comparing different formulations of ximelagatran (the prodrug) indicated that variations in administration methods did not significantly alter the pharmacokinetic profile of melagatran, ensuring consistent therapeutic effects across populations . -
Renal Impairment Studies
In patients with renal impairment, the half-life and plasma concentration-time curve for melagatran were found to be significantly higher, indicating the need for dosage adjustments in this population to avoid potential bleeding complications .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | ~20% |
Peak Plasma Concentration | 1.5 - 2 hours post-dose |
Half-life | 1.5 - 2 hours (in healthy subjects) |
Renal Excretion | ~80% within 24 hours |
Table 2: Clinical Efficacy Studies
Study | Population | Findings |
---|---|---|
Atherosclerosis Study | Animal Models | Reduced plaque size and increased stability |
Bioequivalence Study | Healthy Volunteers | Consistent pharmacokinetics across formulations |
Renal Impairment Study | Patients with renal impairment | Increased half-life; dosage adjustment needed |
特性
IUPAC Name |
2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUHXUEGZHFLD-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311970 | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192939-72-3 | |
Record name | Melagatran hydroxyamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192939-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。